N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a complex organic compound that features both thiadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide typically involves multi-step reactions. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenyl isothiocyanate under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often synthesized by reacting phenyl hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: The thiadiazole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s heterocyclic rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide: is similar to other compounds containing thiadiazole and triazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of thiadiazole and triazole rings, which can confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N6OS2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N6OS2/c25-14(19-18-24-22-16(27-18)13-9-5-2-6-10-13)11-26-17-20-15(21-23-17)12-7-3-1-4-8-12/h1-10H,11H2,(H,19,24,25)(H,20,21,23) |
InChI Key |
BNHNXEOGANSRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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